molecular formula C18H21N3O3S B3544119 3-(azepan-1-ylsulfonyl)-N-pyridin-2-ylbenzamide

3-(azepan-1-ylsulfonyl)-N-pyridin-2-ylbenzamide

Cat. No.: B3544119
M. Wt: 359.4 g/mol
InChI Key: CXFPHPZOPMMAPU-UHFFFAOYSA-N
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Description

“3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide” is a chemical compound. It is also known as AK-7 . AK-7 is a cell- and brain-permeable, selective SIRT2 (sirtuin 2) inhibitor . It has been used in cell culture and cell treatment .


Molecular Structure Analysis

The molecular formula of “3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide” is C19H21BrN2O3S . It has a molecular weight of 437.35 .

Mechanism of Action

AK-7, or “3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide”, is a selective SIRT2 inhibitor . In neurons, the sirtuin 2 inhibitor AK-7 is neuroprotective in vitro and decreases polyglutamine inclusions and cholesterol levels .

Safety and Hazards

The safety data sheet for AK-7 indicates that it causes serious eye irritation . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical advice if irritation persists .

Future Directions

Research on “3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide” and similar compounds is ongoing. For instance, a sulfonamide dubbed pakerine, which could alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient Arabidopsis and tobacco plants, has been characterized . The potential significance of interactions between SIRTs and several transcription factors in the regulation of cell survival and death is a highly promising research target .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-17-10-3-4-11-19-17)15-8-7-9-16(14-15)25(23,24)21-12-5-1-2-6-13-21/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFPHPZOPMMAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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